2-{3-[3-(2-quinoxalinyl)phenyl]-1H-pyrazol-1-yl}ethanol
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Overview
Description
Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring . It’s a versatile lead compound in medicinal chemistry and has a wide range of biological activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound . Another method involves the intramolecular cyclization of N-substituted aromatic o-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary greatly depending on the substituents attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the substituents attached to the quinoxaline core .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3-quinoxalin-2-ylphenyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-11-10-23-9-8-16(22-23)14-4-3-5-15(12-14)19-13-20-17-6-1-2-7-18(17)21-19/h1-9,12-13,24H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDRMSLJGBVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C4=NN(C=C4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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